Cas no 2594-02-7 (N-hydroxy-2-(2-methylphenyl)acetamide)

N-hydroxy-2-(2-methylphenyl)acetamide 化学的及び物理的性質
名前と識別子
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- N-hydroxy-2-(2-methylphenyl)acetamide
- Benzeneacetamide, N-hydroxy-2-methyl-
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- インチ: 1S/C9H11NO2/c1-7-4-2-3-5-8(7)6-9(11)10-12/h2-5,12H,6H2,1H3,(H,10,11)
- InChIKey: LHZYGVQTVOOQJB-UHFFFAOYSA-N
- SMILES: C1(CC(NO)=O)=CC=CC=C1C
N-hydroxy-2-(2-methylphenyl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-53910-0.1g |
N-hydroxy-2-(2-methylphenyl)acetamide |
2594-02-7 | 95% | 0.1g |
$98.0 | 2023-02-10 | |
Enamine | EN300-53910-1.0g |
N-hydroxy-2-(2-methylphenyl)acetamide |
2594-02-7 | 95% | 1.0g |
$371.0 | 2023-02-10 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01047836-1g |
N-Hydroxy-2-(2-methylphenyl)acetamide |
2594-02-7 | 95% | 1g |
¥3254.0 | 2023-03-11 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1321849-5g |
n-Hydroxy-2-(2-methylphenyl)acetamide |
2594-02-7 | 98% | 5g |
¥12160 | 2023-03-11 | |
Ambeed | A1112071-1g |
N-Hydroxy-2-(2-methylphenyl)acetamide |
2594-02-7 | 95% | 1g |
$435.0 | 2024-04-20 | |
Enamine | EN300-53910-0.5g |
N-hydroxy-2-(2-methylphenyl)acetamide |
2594-02-7 | 95% | 0.5g |
$271.0 | 2023-02-10 | |
Enamine | EN300-53910-10.0g |
N-hydroxy-2-(2-methylphenyl)acetamide |
2594-02-7 | 95% | 10.0g |
$1593.0 | 2023-02-10 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01047836-5g |
N-Hydroxy-2-(2-methylphenyl)acetamide |
2594-02-7 | 95% | 5g |
¥6236.0 | 2023-03-11 | |
Aaron | AR019XRV-100mg |
N-hydroxy-2-(2-methylphenyl)acetamide |
2594-02-7 | 95% | 100mg |
$160.00 | 2025-02-10 | |
1PlusChem | 1P019XJJ-2.5g |
N-hydroxy-2-(2-methylphenyl)acetamide |
2594-02-7 | 95% | 2.5g |
$960.00 | 2023-12-18 |
N-hydroxy-2-(2-methylphenyl)acetamide 関連文献
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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7. Book reviews
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
N-hydroxy-2-(2-methylphenyl)acetamideに関する追加情報
N-Hydroxy-2-(2-Methylphenyl)Acetamide: A Comprehensive Overview
N-Hydroxy-2-(2-Methylphenyl)Acetamide, also known by its CAS number CAS No. 2594-02-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The molecule consists of an acetamide group attached to a hydroxylamine moiety, with a substituted phenyl ring that introduces steric and electronic effects, making it a versatile building block for various chemical reactions.
Recent studies have highlighted the importance of N-Hydroxy-2-(2-Methylphenyl)Acetamide in the synthesis of bioactive compounds. Researchers have explored its role as an intermediate in the preparation of drugs targeting specific biological pathways. For instance, its ability to act as a precursor for the synthesis of inhibitors of certain enzymes has been extensively documented. This underscores its potential in the development of novel therapeutic agents.
The structural features of CAS No. 2594-02-7 make it an ideal candidate for exploring stereochemical outcomes in organic reactions. Its chiral centers and functional groups provide opportunities for asymmetric synthesis, which is crucial in the production of enantiomerically pure compounds. This aspect has been leveraged in recent research to develop methods for synthesizing complex molecules with high enantioselectivity.
In addition to its role in drug discovery, N-Hydroxy-2-(2-Methylphenyl)Acetamide has been studied for its properties in materials science. Its ability to form stable amide bonds makes it a valuable component in polymer chemistry, where it can be used to create materials with tailored mechanical and thermal properties. This dual functionality across different scientific domains highlights its versatility as a chemical entity.
From an environmental perspective, understanding the degradation pathways of CAS No. 2594-02-7 is essential for assessing its impact on ecosystems. Recent research has focused on identifying the microbial and enzymatic processes that break down this compound, providing insights into its biodegradability and potential risks to aquatic life.
In conclusion, N-Hydroxy-2-(2-Methylphenyl)Acetamide (CAS No. 2594-02-7) stands out as a multifaceted compound with applications spanning drug development, materials science, and environmental chemistry. Its structural complexity and functional diversity continue to drive innovative research, positioning it as a key player in advancing scientific knowledge and practical applications.
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